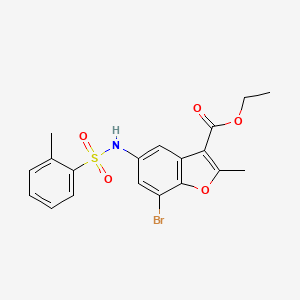![molecular formula C28H25N3OS2 B11450346 4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11450346.png)
4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, typically starting from readily available precursors. The synthetic route often includes:
Formation of the core tetracyclic structure: This step involves cyclization reactions under specific conditions to form the tetracyclic backbone.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides, thiols, and phenyl derivatives.
Final modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state and functional group arrangement.
Industrial production methods may involve optimizing these steps for scalability, yield, and purity, often using advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfanyl and phenyl groups.
Scientific Research Applications
4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s sulfanyl and phenyl groups play crucial roles in binding to target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its unique tetracyclic structure and diverse functional groups. Similar compounds include:
- 4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene .
- 4,4-dimethyl-15-methylsulfanyl-13-piperidin-1-yl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene .
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C28H25N3OS2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
4,4-dimethyl-13-[(3-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C28H25N3OS2/c1-17-8-7-9-18(12-17)15-33-27-25-24(29-16-30-27)22-20-13-28(2,3)32-14-21(20)23(31-26(22)34-25)19-10-5-4-6-11-19/h4-12,16H,13-15H2,1-3H3 |
InChI Key |
HZHNWHDNXZJCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11450277.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11450283.png)
![Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11450285.png)
![7-(4-chlorophenyl)-8-(2,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11450291.png)
![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11450296.png)
![6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450301.png)
![1-(2-Chloro-5-nitrophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11450307.png)
![Methyl 2-[(4-ethylcyclohexyl)carbonyl]hydrazinecarboxylate](/img/structure/B11450308.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450313.png)
![Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450316.png)
![2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11450324.png)
![4,4-dimethyl-13-(4-methylpiperazin-1-yl)-15-methylsulfanyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11450330.png)
![N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11450353.png)
